molecular formula C18H21NO3S B3936661 2-{(1,3-benzodioxol-4-ylmethyl)[4-(methylthio)benzyl]amino}ethanol

2-{(1,3-benzodioxol-4-ylmethyl)[4-(methylthio)benzyl]amino}ethanol

Cat. No. B3936661
M. Wt: 331.4 g/mol
InChI Key: KGCMESMCPWFMIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(1,3-benzodioxol-4-ylmethyl)[4-(methylthio)benzyl]amino}ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is also known as BDBMT and is a derivative of benzodioxole.

Mechanism of Action

The exact mechanism of action of BDBMT is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that BDBMT has a number of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. BDBMT has also been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using BDBMT in lab experiments is its potential as a therapeutic agent for cancer and other diseases. However, there are also limitations to its use in lab experiments. BDBMT is a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for research on BDBMT. One area of interest is the development of new drugs based on BDBMT that can be used to treat cancer and other diseases. Another area of interest is the study of the biochemical and physiological effects of BDBMT in more detail, to gain a better understanding of its mechanism of action. Additionally, more research is needed to determine the safety and efficacy of BDBMT in humans.

Scientific Research Applications

BDBMT has been studied extensively for its potential applications in drug discovery and development. It has been shown to have anti-cancer properties and has been investigated as a potential treatment for various types of cancer, including breast cancer and lung cancer. BDBMT has also been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

2-[1,3-benzodioxol-4-ylmethyl-[(4-methylsulfanylphenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-23-16-7-5-14(6-8-16)11-19(9-10-20)12-15-3-2-4-17-18(15)22-13-21-17/h2-8,20H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCMESMCPWFMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN(CCO)CC2=C3C(=CC=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{(1,3-Benzodioxol-4-ylmethyl)[4-(methylthio)benzyl]amino}ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.